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Compound of Interest

Compound Name: Azetidin-3-one trifluoroacetate

Cat. No.: B2738134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for azetidin-
3-one trifluoroacetate. Due to the limited availability of directly published spectra for this
specific salt, this document presents an analysis based on the well-established spectroscopic
characteristics of the azetidin-3-one cation and the trifluoroacetate anion. The data herein is
compiled to serve as a reliable reference for researchers engaged in the synthesis,
characterization, and application of this compound in pharmaceutical and chemical research.

Spectroscopic Data Summary

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for azetidin-3-one trifluoroacetate.

NMR Spectroscopy

Table 1: Predicted *H NMR Data for Azetidin-3-one Trifluoroacetate

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~4.5-4.7 s (broad) 4H CH2-N+H2-CH2
~9.0-11.0 s (broad) 2H N*Hz
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Note: Spectra are typically recorded in a deuterated solvent such as DMSO-ds or D20. The
N*Hz protons are exchangeable and may not be observed in D20. The chemical shift of the
ring protons is expected to be significantly downfield due to the electron-withdrawing effect of
the protonated amine and the ketone.

Table 2: Predicted 13C NMR Data for Azetidin-3-one Trifluoroacetate

Chemical Shift (8) ppm Assighment
~200-205 C=0

~60-65 CH2-N*H2-CH:2
116.2 (g, LJCF = 290 Hz) CFs (TFA)
158.4 (g, 2JCF = 35 Hz) COO- (TFA)

Note: The trifluoroacetate carbons exhibit characteristic quartets due to coupling with the

fluorine atoms.

Table 3: Predicted °F NMR Data for Azetidin-3-one Trifluoroacetate

Chemical Shift (8) ppm Assighment

~-76 FsC-COO-

Note: The 1°F NMR spectrum is expected to show a single sharp peak, characteristic of the
trifluoroacetate anion. The chemical shift is relative to CFCls.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for Azetidin-3-one Trifluoroacetate
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Wavenumber (cm~?) Intensity Assignment
~3400-3000 Strong, Broad N*-H stretch

C=0 stretch (azetidinone ring
~1780-1760 Strong ]

strain)

C=0 stretch (asymmetric,
~1670 Strong ]

trifluoroacetate)

) C-O stretch (symmetric,

~1420 Medium _

trifluoroacetate)
~1200, ~1130 Very Strong C-F stretch (trifluoroacetate)

Note: The carbonyl stretch of the azetidin-3-one is at a higher frequency than typical ketones
due to ring strain. The trifluoroacetate anion has very strong, characteristic absorbances in the

fingerprint region.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for Azetidin-3-one Trifluoroacetate

miz lon
72.04 [M+H]* (Azetidin-3-one)
113.99 [M-H]~ (Trifluoroacetic acid)

Note: In electrospray ionization (ESI), the salt will likely dissociate, showing the mass of the
protonated azetidin-3-one in positive ion mode and the deprotonated trifluoroacetic acid in
negative ion mode. The molecular ion of the intact salt is not expected to be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of azetidin-3-one trifluoroacetate in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20).

e 1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters
include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

e 13C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30°
pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or
more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

» 19F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple
pulse-acquire sequence is sufficient.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
most convenient. Place a small amount of the solid sample directly on the ATR crystal.

o Data Acquisition: Record the spectrum from 4000 to 400 cm~1. Typically, 16-32 scans are co-
added at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable
solvent for electrospray ionization, such as methanol or acetonitrile/water.

o Data Acquisition: Introduce the sample into the ESI source via direct infusion or through an
LC system. Acquire spectra in both positive and negative ion modes over a mass range of
m/z 50-500.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to
confirm the structure of azetidin-3-one trifluoroacetate.
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Mass Spectrometry
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 To cite this document: BenchChem. [Spectroscopic Profile of Azetidin-3-one Trifluoroacetate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2738134#spectroscopic-data-nmr-ir-ms-for-azetidin-
3-one-trifluoroacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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